molecular formula C23H19N3O4S2 B2626218 4-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 361482-20-4

4-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2626218
M. Wt: 465.54
InChI Key: HYLSIWCDSDXUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are pivotal in medicinal chemistry due to their varied biological activities. These compounds are recognized for their anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The benzothiazole structure, particularly substitutions on the C-2 and C-6 carbon atoms, has been associated with diverse biological activities. This scaffold's importance in drug design and development is underpinned by its presence in both natural and synthetic bioactive molecules, illustrating its versatility and potential for creating new therapeutic agents (Bhat & Belagali, 2020).

Pharmacological Applications of Benzothiazole Moieties

The pharmacological significance of benzothiazole moieties extends to various therapeutic areas, including antimicrobial, antiviral, and anti-inflammatory treatments. These compounds have been explored for their potential against a range of pathogens and conditions, with some benzothiazole derivatives showing promising results in preclinical and clinical settings. The structural diversity and modification of benzothiazole derivatives contribute to their broad spectrum of activity and potential as therapeutic agents (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

Benzothiazoles in Anticancer Research

Benzothiazole derivatives have been identified as potential anticancer agents, with numerous studies focusing on their ability to inhibit tumor growth and proliferation. The exploration of 2-arylbenzothiazoles, in particular, has revealed a promising pharmacophore for the development of antitumor agents. The ease of structural modification allows for the optimization of biological activity and the exploration of new therapeutic applications. These efforts underscore the ongoing interest in benzothiazole scaffolds for cancer chemotherapy (Ahmed et al., 2012).

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-30-17-8-11-19-21(14-17)31-23(24-19)25-22(27)16-6-9-18(10-7-16)32(28,29)26-13-12-15-4-2-3-5-20(15)26/h2-11,14H,12-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLSIWCDSDXUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

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